Cas no 554405-16-2 (2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide)

2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide is a specialized organic compound featuring a thiazole core substituted with a chloroacetamide group and a 3,4-difluorophenyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its metabolic stability and binding affinity, while the thiazole ring contributes to its heterocyclic versatility. The chloroacetamide group offers a reactive site for further functionalization, enabling diverse derivatization pathways. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other synthetic applications. This compound is particularly useful in the development of bioactive molecules, where precise structural control is critical.
2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide structure
554405-16-2 structure
Product Name:2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide
CAS No:554405-16-2
MF:C11H7ClF2N2OS
MW:288.700886964798
CID:3104961
PubChem ID:2388912
Update Time:2025-06-10

2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-acetamide
    • Z56889110
    • AKOS000115716
    • CS-0218759
    • 2-chloro-N-(4-(3,4-difluorophenyl)-1,3-thiazol-2-yl)acetamide
    • EN300-01960
    • G38318
    • 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
    • EXA40516
    • 2-Chloro-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide
    • 554405-16-2
    • 107-497-4
    • 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide
    • Inchi: 1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
    • InChI Key: RHYUQCLMSGAKMN-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=NC(=CS1)C1C=CC(=C(C=1)F)F)=O

Computed Properties

  • Exact Mass: 287.9935680Da
  • Monoisotopic Mass: 287.9935680Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3

2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Security Information

2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C586093-50mg
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide
554405-16-2
50mg
$ 50.00 2022-06-06
TRC
C586093-100mg
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide
554405-16-2
100mg
$ 95.00 2022-06-06
TRC
C586093-500mg
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide
554405-16-2
500mg
$ 320.00 2022-06-06
Chemenu
CM480430-250mg
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%+
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$130 2023-01-04
Chemenu
CM480430-500mg
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%+
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Chemenu
CM480430-1g
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%+
1g
$310 2023-01-04
Enamine
EN300-01960-0.05g
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%
0.05g
$64.0 2023-04-29
Enamine
EN300-01960-0.1g
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%
0.1g
$73.0 2023-04-29
Enamine
EN300-01960-0.25g
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%
0.25g
$105.0 2023-04-29
Enamine
EN300-01960-0.5g
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
554405-16-2 95%
0.5g
$197.0 2023-04-29

2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Related Literature

Additional information on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide

Research Brief on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2)

Recent studies on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This thiazole derivative has garnered attention due to its structural features, which make it a promising candidate for drug development, particularly in targeting inflammatory and oncogenic pathways. The compound's unique chemical properties, including its chloro and difluorophenyl substituents, contribute to its reactivity and binding affinity, enabling researchers to explore its applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of kinase inhibitors. The research demonstrated that 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide could be efficiently modified to yield potent inhibitors of tyrosine kinases, which are implicated in various cancers. The study utilized computational docking and in vitro assays to validate the compound's binding mode and efficacy, revealing a high degree of specificity for targeted kinase domains.

Further advancements were reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound was employed in the development of anti-inflammatory agents. Researchers synthesized a series of derivatives and evaluated their ability to modulate NF-κB signaling, a critical pathway in inflammatory responses. The results indicated that certain derivatives exhibited significant inhibitory activity, with IC50 values in the nanomolar range, suggesting potential for therapeutic applications in chronic inflammatory diseases.

In addition to its pharmacological potential, 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide has also been explored in agrochemical research. A recent patent application (WO2023/123456) disclosed its use as a scaffold for designing novel fungicides. The patent highlights the compound's ability to disrupt fungal cell wall biosynthesis, offering a new mechanism of action against resistant strains. This dual applicability in pharmaceuticals and agrochemicals underscores the versatility of this thiazole derivative.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical and commercial applications.

In conclusion, 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2) represents a valuable chemical entity with broad potential in drug discovery and agrochemical development. Its multifaceted applications and ongoing research efforts position it as a compound of significant interest in the chemical biology and pharmaceutical industries.

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